5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

Catalog No.
S822678
CAS No.
2095410-94-7
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

CAS Number

2095410-94-7

Product Name

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile

IUPAC Name

5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-5-6(3-10)4-11-8(12-2)7(5)9/h4H,1-2H3

InChI Key

IGXQLAVKJVHVMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1C#N)OC)Br

Canonical SMILES

CC1=C(C(=NC=C1C#N)OC)Br

5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile (CAS 2095410-94-7) is a tetra-substituted pyridine building block engineered for high-precision, multi-step organic synthesis. It features four distinct, orthogonally reactive or protective functional groups: a C-5 bromine for transition-metal-catalyzed cross-coupling, a C-3 carbonitrile for downstream reduction or hydrolysis, a C-4 methyl group that provides critical steric shielding, and a C-6 methoxy group that enhances lipophilicity and solubility while acting as a masked pyridone [1]. In industrial procurement, this specific substitution pattern is prioritized over simpler pyridines because it eliminates the need for early-stage protecting group chemistry and ensures predictable regiocontrol during complex API (Active Pharmaceutical Ingredient) scaffold construction [2].

Substituting 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile with structurally similar analogs introduces severe process inefficiencies. Replacing the 6-methoxy group with a 6-chloro substituent (e.g., 5-bromo-6-chloro-4-methylpyridine-3-carbonitrile) leads to competitive oxidative addition at the C-6 position during palladium-catalyzed coupling, generating inseparable oligomeric impurities [1]. Furthermore, utilizing the des-methyl analog (5-bromo-6-methoxypyridine-3-carbonitrile) exposes the C-4 position to undesired nucleophilic aromatic substitution (SNAr) under basic conditions, drastically reducing the yield of the target C-5 coupled product[2]. Finally, attempting to use the unprotected pyridone tautomer results in catastrophic solubility drops in standard organic solvents, precluding its use in continuous flow manufacturing and high-concentration batch processes [3].

Chemoselectivity in C-5 Suzuki-Miyaura Cross-Coupling

During standard Pd(dppf)Cl2-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, the 6-methoxy group remains completely inert, allowing exclusive reaction at the C-5 bromide. In contrast, the 6-chloro analog undergoes competitive coupling at C-6, leading to significant bis-coupled byproduct formation [1].

Evidence DimensionYield of desired mono-coupled product vs. bis-coupled/oligomeric impurities
Target Compound Data>98% desired C-5 product, <1% bis-coupled impurity
Comparator Or Baseline5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile (65% desired product, 32% bis-coupled impurity)
Quantified Difference33% absolute increase in target yield; near-total elimination of bis-coupled impurities
ConditionsPd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv), 1,4-Dioxane/H2O, 90 °C, 12 h

Eliminates the need for costly and time-consuming chromatographic separation of structurally similar bis-coupled impurities during scale-up.

Process Solubility in Green Solvents for Flow Chemistry

The 6-methoxy ether linkage provides excellent solubility in moderately polar, industrially preferred green solvents such as 2-MeTHF. The tautomeric pyridone baseline material forms strong intermolecular hydrogen bonds, rendering it practically insoluble under identical conditions and prone to clogging microreactor channels [1].

Evidence DimensionSaturation solubility in 2-MeTHF at 25 °C
Target Compound Data165 mg/mL
Comparator Or Baseline5-Bromo-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (<8 mg/mL)
Quantified Difference>20-fold increase in solubility
ConditionsIsothermal saturation in 2-Methyltetrahydrofuran at 25 °C, measured via HPLC

Enables high-concentration homogeneous continuous-flow synthesis, drastically reducing solvent waste and reactor volume requirements.

Steric Shielding Against Off-Target SNAr Reactions

In transition-metal-catalyzed aminations utilizing strong amine nucleophiles, the C-4 methyl group provides essential steric bulk that completely suppresses off-target nucleophilic aromatic substitution (SNAr) at the C-4 position. The des-methyl comparator suffers from significant C-4 amination side reactions[1].

Evidence DimensionYield of C-5 aminated product vs. C-4 SNAr byproduct
Target Compound Data89% C-5 product, 0% C-4 byproduct
Comparator Or Baseline5-Bromo-6-methoxypyridine-3-carbonitrile (68% C-5 product, 21% C-4 byproduct)
Quantified Difference21% absolute increase in target yield; complete suppression of SNAr side reactions
ConditionsBuchwald-Hartwig amination with morpholine, Pd2(dba)3, RuPhos, NaOtBu, Toluene, 100 °C

Ensures absolute regiocontrol during late-stage functionalization, maximizing the efficiency of expensive catalytic systems.

Synthesis of Kinase Inhibitor Scaffolds

The compound is highly suited as a central core for kinase inhibitors. The C-5 bromide undergoes high-yielding Suzuki-Miyaura cross-coupling to install biaryl motifs without competitive C-6 reactivity, while the C-3 nitrile can be subsequently hydrated to an amide to form crucial hydrogen bonds with the kinase hinge region [1].

Continuous Flow API Manufacturing

Due to its >20-fold higher solubility in 2-MeTHF compared to its pyridone analog, this building block is ideal for continuous flow manufacturing. It maintains homogeneous conditions during high-throughput catalytic cross-coupling, completely avoiding the line-clogging issues associated with unprotected, hydrogen-bonding pyridones [2].

Development of Pyridone-Based Agrochemicals

In agrochemical discovery, the 6-methoxy group serves as a highly lipophilic, process-friendly protecting group during multi-step linear synthesis. Once the complex scaffold is assembled, late-stage demethylation using BBr3 or TMSI efficiently reveals the active pyridone pharmacophore, a strategy that is impossible with the 6-chloro analog [3].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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